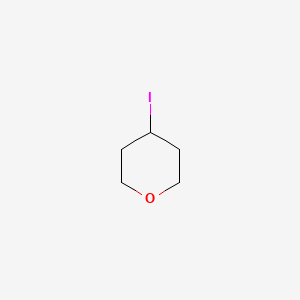

4-iodotetrahydro-2H-pyran

説明

Significance of Halogenated Tetrahydropyrans in Chemical Research

The tetrahydropyran (B127337) (THP) ring, a saturated six-membered heterocycle with one oxygen atom, is a common structural motif in a vast array of natural products, including sugars and marine-derived compounds. bris.ac.ukwikipedia.org The introduction of a halogen atom onto this scaffold dramatically enhances its synthetic utility. uva.esnih.gov Halogenated tetrahydropyrans serve as valuable intermediates, with the halogen acting as a reactive handle for a variety of chemical transformations. nih.gov

The nature of the halogen influences the reactivity and stereochemical outcome of reactions. For instance, the stereoselectivity of substitution reactions on tetrahydropyran acetals can be controlled by the type of halogen present, a phenomenon attributed to hyperconjugative and inductive effects. acs.org Specifically, chlorine- and bromine-substituted acetals tend to yield 1,2-trans products, while fluorine-substituted counterparts favor 1,2-cis products. acs.org Halogenated secondary metabolites, particularly those containing bromine or chlorine, are crucial in the development of new therapeutic agents, with their bioactivity being profoundly influenced by the halogen's presence. uva.esnih.gov

The synthesis of these halogenated compounds often involves stereoselective methods to control the three-dimensional arrangement of atoms, which is critical for their biological function. nih.gov Methods like the Prins cyclization, a powerful tool for constructing cyclic ethers, have been adapted for the synthesis of polysubstituted halogenated tetrahydropyrans. uva.esnih.gov

Overview of 4-Iodotetrahydro-2H-pyran as a Synthetic Intermediate

This compound, also known as 4-iodooxane, is a colorless to light yellow liquid with the molecular formula C₅H₉IO. chemimpex.com It is recognized for its role as a versatile intermediate in organic synthesis. chemimpex.com The iodine atom in the 4-position makes it a key reactant in various chemical transformations.

This compound's utility stems from the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, facilitating nucleophilic substitution reactions where it can be replaced by a wide range of other functional groups. It is also instrumental in forming new carbon-carbon bonds through cross-coupling reactions. For example, it is used in nickel-catalyzed and palladium-catalyzed cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and natural products. rsc.org

A notable application of this compound is in the regioselective palladium-catalyzed α-alkylation of furans. rsc.org In a specific example, it reacts with methyl furan-2-carboxylate (B1237412) to produce methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate, a transformation achieved with a palladium catalyst and a specific ligand under controlled conditions. rsc.org This highlights the compound's role in constructing more complex molecular frameworks from simpler starting materials. rsc.org

The preparation of this compound is often achieved from tetrahydro-2H-pyran-4-ol through an Appel-type reaction, using triphenylphosphine (B44618) and iodine. doi.org This process activates the hydroxyl group, allowing for its substitution by iodide.

Historical Context of Tetrahydropyran Derivatives in Medicinal and Agrochemical Chemistry

The tetrahydropyran ring system is a well-established pharmacophore found in numerous bioactive compounds. rsc.org Historically, natural products have been a rich source of compounds with medicinal and agrochemical importance, and many of these feature the tetrahydropyran core. bris.ac.uk The structural diversity and biological activity of these natural products have long inspired chemists to develop synthetic routes to access them and their analogs.

In medicinal chemistry, the tetrahydropyran moiety is a key component of many drugs. rsc.org For example, the antiviral drug Zanamivir, used for the prevention of influenza, contains a pyran-based structure. rsc.org The significance of the tetrahydropyran ring is also evident in its role as a P2 ligand in the design of HIV protease inhibitors. nih.gov The discovery that incorporating a tetrahydrofuranyl urethane (B1682113) could enhance potency was a significant step in the development of drugs like Amprenavir (APV). nih.gov

In the field of agrochemicals, tetrahydropyran derivatives are also of considerable interest. chemimpex.comchemicalbook.com The development of efficient synthetic methods for these compounds has potential applications in creating new and effective fine chemicals for agriculture. lookchem.com The history of pyridine (B92270) derivatives, another class of heterocyclic compounds, also illustrates the long-standing importance of such structures in both medicine and agriculture, with applications ranging from antimicrobial to antitumor agents. researchgate.net The continuous exploration of heterocyclic compounds, including tetrahydropyrans, underscores their enduring value in the search for new and improved chemical entities for a wide range of applications. openmedicinalchemistryjournal.com

Structure

2D Structure

特性

IUPAC Name |

4-iodooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-5-1-3-7-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRNQTFTRDPITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383726 | |

| Record name | 4-iodotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25637-18-7 | |

| Record name | 4-iodotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOTETRAHYDRO-2H-PYRAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Iodotetrahydro 2h Pyran

Direct Iodination Approaches

Direct iodination methods focus on the introduction of the iodine atom in a key step that forms the iodo-substituted tetrahydropyran (B127337) ring or introduces the iodide onto a preformed ring.

Prins Cyclization Strategies for 4-O-Tosyltetrahydropyrans Precursors

A powerful strategy for the stereoselective synthesis of substituted tetrahydropyrans involves the Prins cyclization. This reaction can be adapted to produce precursors suitable for conversion to 4-iodotetrahydro-2H-pyran. Specifically, the p-toluenesulfonic acid (p-TSA)-mediated Prins cyclization of acryloyl enol ethers yields 4-O-tosyltetrahydropyrans with a high degree of diastereoselectivity. rsc.org These tosylated products serve as excellent precursors for the introduction of an iodine atom.

The subsequent reaction of these 4-tosyl tetrahydropyrans with sodium iodide in the presence of cerium(III) chloride heptahydrate in acetonitrile (B52724) at elevated temperatures affords the corresponding 4-iodotetrahydropyrans in moderate yields. rsc.org This two-step sequence, commencing with a stereocontrolled Prins cyclization followed by nucleophilic substitution, provides a reliable route to stereochemically defined 4-iodotetrahydropyran derivatives. rsc.org

Table 1: Synthesis of 4-Iodotetrahydropyrans from 4-O-Tosyltetrahydropyran Precursors rsc.org

| Entry | Starting 4-O-Tosyltetrahydropyran | Product | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| 1 | Ethyl 2-((2R,4S)-4-(tosyloxy)tetrahydro-2H-pyran-2-yl)acetate | Ethyl 2-((2R,4R)-4-iodotetrahydro-2H-pyran-2-yl)acetate | 55 | Single diastereomer |

| 2 | Ethyl 2-((2R,4S,6S*)-6-methyl-4-(tosyloxy)tetrahydro-2H-pyran-2-yl)acetate | Ethyl 2-((2R,6S)-4-iodo-6-methyltetrahydro-2H-pyran-2-yl)acetate | 58 | 65:35 |

Halogen Exchange Reactions for Introduction of Iodine Atom

The introduction of the iodine atom can also be accomplished via a halogen exchange reaction, a classic method for the formation of alkyl iodides. While a direct halogen-for-halogen exchange on a 4-halotetrahydropyran is a feasible approach, a more commonly documented route involves the displacement of a sulfonate ester, which behaves as a pseudo-halide. This is often referred to as a Finkelstein-type reaction.

The conversion of 4-O-tosyltetrahydropyrans to 4-iodotetrahydropyrans, as described in the previous section, is a prime example of this strategy. rsc.org The tosyl group is an excellent leaving group, and its nucleophilic displacement by iodide ion is an efficient process. This reaction is typically carried out using an alkali metal iodide, such as sodium iodide, in a suitable polar aprotic solvent. The use of additives like cerium(III) chloride can facilitate this transformation. rsc.org

Functionalization of Tetrahydropyran Scaffolds

An alternative approach to the synthesis of this compound involves the modification of pre-functionalized tetrahydropyran rings. This allows for the strategic introduction of the iodine atom at a late stage of the synthetic sequence.

Stereoselective Synthetic Routes to 4-Iodotetrahydropyrans

Achieving stereocontrol in the synthesis of 4-iodotetrahydropyrans is crucial for their application in the synthesis of complex molecules. The Prins cyclization approach to 4-O-tosyltetrahydropyrans offers a high level of stereoselectivity, which can be transferred to the final iodo-compound. rsc.org The nucleophilic substitution of the tosyl group with iodide is expected to proceed via an S\textsubscript{N}2 mechanism, which results in an inversion of configuration at the C-4 position. This is supported by analogous reactions where the tosyl group was displaced by an azide (B81097) nucleophile, yielding a single diastereomer with inverted stereochemistry. rsc.org This stereospecificity allows for the synthesis of enantiomerically enriched 4-iodotetrahydropyrans, provided that the initial Prins cyclization is performed in an asymmetric fashion.

Utilizing Pre-functionalized Tetrahydropyranones and Related Derivatives

Tetrahydro-4H-pyran-4-one serves as a versatile and readily available starting material for the synthesis of this compound. The synthetic strategy involves a two-step process: the reduction of the ketone to the corresponding alcohol, followed by the conversion of the alcohol to the iodide.

The reduction of tetrahydro-4H-pyran-4-one to tetrahydro-2H-pyran-4-ol can be achieved using various reducing agents. A common method involves catalytic hydrogenation. For instance, hydrogenation in a mixed solvent system of toluene (B28343) and methanol (B129727) at room temperature can afford the desired alcohol in high yield. chemicalbook.com

Once tetrahydro-2H-pyran-4-ol is obtained, it can be converted to this compound. A well-established method for this transformation is the Appel reaction. This involves treating the alcohol with iodine in the presence of triphenylphosphine (B44618) and imidazole (B134444) in a solvent such as tetrahydrofuran. google.com This reaction proceeds under mild conditions and provides the target compound in good yield.

Table 2: Two-Step Synthesis of this compound from Tetrahydro-4H-pyran-4-one

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Reduction of Ketone | H₂, Toluene/Methanol, Room Temperature chemicalbook.com | Tetrahydro-2H-pyran-4-ol | 86 |

Reactivity and Mechanistic Investigations of 4 Iodotetrahydro 2h Pyran

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the C4 position of the tetrahydropyran (B127337) ring are a cornerstone of its chemistry, providing a direct route to introduce a wide array of functional groups. The mechanistic pathway of these substitutions, whether proceeding through a concerted (SN2) or a stepwise (SN1) mechanism, is contingent upon several factors including the nature of the nucleophile, the solvent, and the reaction conditions.

Pathways of SN1 and SN2 Mechanisms

The secondary nature of the carbon atom bearing the iodine in 4-iodotetrahydro-2H-pyran allows for the potential operation of both SN1 and SN2 pathways.

The SN2 mechanism is favored by strong, typically anionic, nucleophiles in polar aprotic solvents. In this concerted process, the nucleophile attacks the electrophilic C4 carbon from the backside relative to the departing iodide leaving group. This backside attack leads to a transient pentacoordinate transition state before the C-I bond is fully cleaved. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For instance, the reaction of this compound with a strong nucleophile like the azide (B81097) ion (N₃⁻) in a solvent such as dimethylformamide (DMF) would be expected to proceed primarily via an SN2 pathway. masterorganicchemistry.comstackexchange.com

Conversely, the SN1 mechanism becomes more probable under conditions that favor the formation of a carbocation intermediate. This typically involves weaker, neutral nucleophiles and polar protic solvents, such as water or alcohols. The first and rate-determining step is the unimolecular dissociation of the C-I bond to form a secondary carbocation at the C4 position. This planar carbocation is then rapidly attacked by the nucleophile from either face. The stability of the secondary carbocation, while less than a tertiary carbocation, can be sufficient for the SN1 pathway to compete with or dominate the SN2 pathway, particularly with non-basic, weakly nucleophilic reagents.

| Mechanism | Favored by | Nucleophile | Solvent | Intermediate | Rate Law |

| SN2 | Strong Nucleophiles, High Concentration of Nucleophile | Strong (e.g., N₃⁻, CN⁻, RS⁻) | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Pentacoordinate Transition State | Rate = k[Substrate][Nucleophile] |

| SN1 | Weak Nucleophiles, Solvolysis Conditions | Weak/Neutral (e.g., H₂O, ROH) | Polar Protic (e.g., Water, Alcohols) | Carbocation | Rate = k[Substrate] |

Stereochemical Outcomes in Nucleophilic Substitutions

A critical aspect of nucleophilic substitution reactions is their stereochemical consequence, particularly when the reaction occurs at a stereocenter. While this compound itself is achiral, understanding the stereochemical outcomes is crucial when substituted derivatives are employed.

In a pure SN2 reaction , the backside attack of the nucleophile dictates a complete inversion of configuration at the reaction center. medium.comreddit.com If the starting material were a chiral, enantiomerically pure derivative of this compound, the product would be the corresponding enantiomer with the opposite stereochemical configuration. This stereospecificity is a hallmark of the SN2 mechanism. medium.com

In contrast, a pure SN1 reaction leads to racemization . The planar carbocation intermediate can be attacked by the nucleophile from either the top or bottom face with equal probability. This results in the formation of both possible stereoisomers in a 1:1 ratio, yielding a racemic mixture.

It is important to note that for secondary substrates like this compound, a mixture of both SN1 and SN2 mechanisms can occur, leading to a product with partial inversion of configuration and some degree of racemization. The exact stereochemical outcome will be highly dependent on the specific reaction conditions.

Radical Reactions Involving the C-I Bond

The relatively weak C-I bond in this compound makes it a suitable precursor for the generation of carbon-centered radicals. These radical intermediates can then participate in a variety of synthetic transformations.

Homolytic Cleavage and Radical Intermediates

The C-I bond can undergo homolytic cleavage , where the two electrons in the bond are distributed equally between the carbon and iodine atoms, upon treatment with radical initiators or under photolytic conditions. This process generates a tetrahydropyran-4-yl radical and an iodine radical. Common radical initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide, which decompose upon heating to generate initiating radicals. Photolysis, or the use of light to induce chemical reactions, can also be employed to cleave the C-I bond. rsc.org

The resulting tetrahydropyran-4-yl radical is a reactive intermediate that can undergo further reactions. The stability of this secondary radical is greater than that of a primary radical but less than that of a tertiary radical.

Applications in Radical Cross-Coupling Processes

The tetrahydropyran-4-yl radical can be trapped by various radical acceptors in cross-coupling reactions. A notable example is the Giese reaction , which involves the addition of a carbon-centered radical to an electron-deficient alkene. nih.govorganic-chemistry.org In this context, the tetrahydropyran-4-yl radical, generated from this compound, could add to an activated olefin such as an acrylate or acrylonitrile. The resulting radical intermediate would then typically be quenched by abstracting a hydrogen atom from a suitable donor, such as tributyltin hydride (Bu₃SnH), to afford the final product. Modern, tin-free Giese reaction protocols have also been developed. organic-chemistry.orgnih.gov

Organometallic Coupling Reactions

This compound serves as an excellent electrophilic partner in a variety of palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

In these transformations, the C-I bond of this compound undergoes oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). The resulting organometallic intermediate then undergoes transmetalation with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound), followed by reductive elimination to furnish the cross-coupled product and regenerate the active catalyst.

Several named cross-coupling reactions are applicable, including:

Suzuki Coupling: This reaction employs an organoboron reagent, typically a boronic acid or ester, in the presence of a base. It is a widely used method for the formation of C(sp²)-C(sp³) bonds, allowing for the synthesis of 4-aryl or 4-vinyl-tetrahydro-2H-pyrans. nih.govrsc.org

Stille Coupling: This involves the use of an organostannane reagent. The Stille reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgwikipedia.orglibretexts.org

Heck Coupling: In the Heck reaction, the organopalladium intermediate derived from this compound could potentially react with an alkene. However, the presence of β-hydrides in the tetrahydropyran ring might lead to competing β-hydride elimination pathways. scholaris.carsc.orgorganic-chemistry.orglibretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent and is known for its high reactivity. rsc.org

Kumada Coupling: This involves the use of a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes. nih.govresearchgate.netrsc.orgscispace.com

The choice of a specific coupling reaction depends on the desired product, the functional group tolerance required, and the availability of the organometallic coupling partner.

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Features |

| Suzuki | Boronic acid/ester | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. |

| Stille | Organostannane | Palladium | Tolerates a wide variety of functional groups, but tin reagents are toxic. wikipedia.orglibretexts.org |

| Heck | Alkene | Palladium | Forms C-C bonds with alkenes; potential for β-hydride elimination. organic-chemistry.orglibretexts.org |

| Negishi | Organozinc | Palladium or Nickel | High reactivity of organozinc reagents. |

| Kumada | Grignard reagent | Nickel or Palladium | Utilizes readily available Grignard reagents. researchgate.netscispace.com |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The reactivity of this compound as an alkyl electrophile has been effectively harnessed in palladium-catalyzed C-H activation and alkylation reactions.

A direct and regioselective method for the α-alkylation of furans using alkyl iodides, including this compound, has been developed through palladium catalysis. figshare.comchemrxiv.org This protocol facilitates the introduction of the tetrahydro-2H-pyran moiety, a common pharmacophore, directly onto the furan ring, yielding α-alkylfurans in moderate to good yields. nih.gov The reaction demonstrates good functional group tolerance and a broad substrate scope. figshare.comchemrxiv.org

The process involves the direct C-H bond alkylation at the α-position of the furan ring. figshare.com An electron-withdrawing substituent on the furan ring was found to be beneficial for the reaction. nih.gov For instance, the reaction between methyl furan-2-carboxylate (B1237412) and this compound under optimized conditions produces methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate. figshare.comnih.gov

The table below summarizes the optimized reaction conditions and resulting yield for the coupling of methyl furan-2-carboxylate with this compound. figshare.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|---|---|

| Methyl furan-2-carboxylate | This compound | Pd(PPh₃)₄ (10 mol%) | Xantphos (20 mol%) | Cs₂CO₃ | PhCF₃ | 110 °C | 48 h | 74% |

The palladium-catalyzed reaction between furans and this compound represents a direct C-H alkylation. chemrxiv.org This approach is highly valuable as it avoids the pre-functionalization of the furan substrate, offering a more atom-economical route to the desired products. nih.gov The mechanism of this transformation is of significant interest. While a definitive catalytic cycle has not been fully elucidated, experimental evidence suggests the possibility of a radical pathway. nih.gov The addition of radical scavengers like TEMPO has been shown to inhibit the reaction, lending support to the involvement of radical intermediates. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and can effectively activate C(sp³)-halide bonds, like the one in this compound, for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org

Nickel-catalyzed reductive cross-electrophile coupling provides a method for the synthesis of dialkyl ketones from readily available carboxylic acids and alkyl halides. nih.gov This transformation involves the coupling of an activated carboxylic acid derivative with an alkyl halide in the presence of a nickel catalyst and a terminal reductant, such as manganese metal. nih.govnih.gov

The general approach involves the in situ activation of a carboxylic acid, for example, as an acyl fluoride or N-hydroxyphthalimide ester. nih.gov The nickel catalyst then facilitates the coupling of this acyl donor with an alkyl electrophile like this compound. A proposed mechanism suggests the formation of an acylnickel(II) intermediate which then couples with an alkyl radical generated from the alkyl halide. nih.gov This methodology allows for the rapid construction of complex ketones from diverse and abundant starting materials. nih.govnih.gov

Electrochemical methods offer a sustainable and efficient approach to drive nickel-catalyzed cross-coupling reactions. By using electricity as a "traceless" reductant, these methods can avoid the use of stoichiometric metallic reducing agents. chemrxiv.org Nickel-catalyzed electrochemical C-H activation has been successfully applied to the alkylation of benzamides with alkyl iodides at room temperature, conditions under which this compound could serve as the alkylating agent. researchgate.net

In such a system, an electrochemically generated low-valent nickel species, typically Ni(I) or Ni(0), initiates the catalytic cycle. chemrxiv.org For the coupling of alkyl halides, the process can involve the reaction of an electrogenerated (bpy)Ni(I) species with the alkyl halide to produce an alkyl radical. chemrxiv.org This radical can then participate in C-C bond formation. This electrochemical approach has been demonstrated in the synthesis of dialkyl ketones from N-acyl imides and alkyl halides, showcasing a powerful strategy for C-C bond construction under mild conditions. chemrxiv.org

The versatility of nickel catalysis stems from its ability to operate through various interconnected catalytic cycles involving Ni(0), Ni(I), Ni(II), and sometimes Ni(III) or even Ni(IV) species. acs.orgnih.gov The specific operative cycle is highly dependent on the reactants, ligands, and reaction conditions.

For the reaction of a Ni(0) complex with an alkyl halide such as this compound, several mechanisms for the initial oxidative addition step are possible rsc.org:

Sₙ2-Type Oxidative Addition: The nickel complex acts as a nucleophile, attacking the electrophilic carbon and displacing the iodide in a concerted fashion, leading to an alkylnickel(II) species.

Radical Pathways: An outer-sphere single-electron transfer (SET) from Ni(0) to the alkyl iodide can occur, generating a Ni(I) species and an alkyl radical. This radical can then recombine with a nickel complex to form the organometallic intermediate. youtube.com

A common catalytic cycle in cross-electrophile coupling begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. nih.gov Oxidative addition of one electrophile (e.g., an aryl halide) forms an organonickel(II) intermediate. This intermediate can then react with an alkyl radical, generated from the second electrophile (e.g., an alkyl iodide) and a Ni(I) species, to form a Ni(III) intermediate. Reductive elimination from this Ni(III) complex yields the cross-coupled product and regenerates a Ni(I) species, which continues the catalytic cycle. nih.gov The specific pathway, whether it involves distinct Ni(0)/Ni(II) or Ni(I)/Ni(III) steps, is a subject of ongoing mechanistic investigation. acs.org

Iron-Catalyzed Cross-Coupling Reactions

Iron, as an earth-abundant and non-toxic metal, has garnered significant attention as a catalyst in cross-coupling reactions. For this compound, iron-catalyzed methodologies provide effective pathways for carbon-carbon bond formation, utilizing the reactivity of the C-I bond.

Perfluoroalkylarylation of Styrenes

A novel iron-catalyzed three-component perfluoroalkylarylation of styrenes, which can also be adapted for alkylarylation, has been developed. researchgate.net This reaction couples styrenes, arenes, and alkyl halides, including this compound, to synthesize structurally diverse 1,1-diaryl substituted alkanes. researchgate.netnih.gov The reaction is initiated by the combination of an iron catalyst and tert-butyl peroxybenzoate (TBPB), which facilitates the generation of an alkyl radical from the alkyl iodide via halogen atom transfer. researchgate.netnih.gov This radical then adds to the styrene, leading to the formation of the alkylarylation product.

The protocol demonstrates broad applicability, accommodating a variety of non-halogenated alkyl iodides. researchgate.net this compound has been shown to react smoothly under these conditions to afford the desired difunctionalized product in moderate yields. researchgate.net The reaction is typically carried out at room temperature in acetonitrile (B52724), with iron(II) triflate serving as the catalyst. researchgate.net

Reaction Scheme:

Table 1: Representative Data for Iron-Catalyzed Alkylarylation of Styrenes

| Alkyl Iodide | Styrene | Arene | Catalyst | Initiator | Yield |

|---|---|---|---|---|---|

| This compound | Styrene | Benzene | Fe(OTf)₂ (10 mol %) | TBPB (1.5 equiv) | Moderate |

| Iodoethane | Styrene | Benzene | Fe(OTf)₂ (10 mol %) | TBPB (1.5 equiv) | Moderate |

| Iodocyclohexane | Styrene | Benzene | Fe(OTf)₂ (10 mol %) | TBPB (1.5 equiv) | Moderate |

Note: Specific yield for this compound was not detailed in the cited literature but is reported as moderate. researchgate.net

Coupling with Alkynyl Grignard Reagents

Iron-catalyzed cross-coupling reactions are a valuable tool for the formation of C(sp)-C(sp³) bonds, linking alkynyl groups to alkyl fragments. nih.gov These reactions provide an economical and sustainable alternative to palladium-catalyzed processes. nih.gov The general methodology involves the coupling of an alkyl halide with an alkynyl Grignard reagent in the presence of an iron catalyst, such as iron(III) acetylacetonate [Fe(acac)₃] or FeCl₂(SciOPP). nih.govnih.gov

While the reaction has been shown to be effective for a range of alkyl halides, including bromides and chlorides, specific examples detailing the use of this compound are not extensively documented in the literature. nih.govnih.gov However, the established reactivity patterns suggest its viability as a substrate. The proposed mechanism involves the reaction of an in-situ-formed low-valent iron species with the alkyl halide and subsequent transmetalation with the Grignard reagent to yield the coupled product. Key to the success of these reactions can be factors like slow addition of the Grignard reagent to control the formation of reactive iron species. nih.gov

General Reaction Scheme:

Table 2: Typical Components in Iron-Catalyzed Alkynyl-Alkyl Cross-Coupling

| Component | Example | Role |

|---|---|---|

| Alkyl Halide | Cycloheptyl bromide, Alkyl chlorides | Electrophile |

| Alkynyl Nucleophile | (Triisopropylsilyl)ethynylmagnesium bromide | Nucleophile |

| Iron Catalyst | Fe(acac)₃, FeCl₂(SciOPP) | Catalyst |

| Solvent | THF, Toluene (B28343) | Reaction Medium |

This table represents typical components; direct application with this compound is inferred.

Cyclization and Functionalization Reactions Initiated by the Iodine Substituent

The iodine substituent in this compound serves as a versatile functional handle for initiating further chemical transformations, particularly cyclization and functionalization reactions. The relative weakness of the carbon-iodine bond allows for its cleavage under various conditions to generate reactive intermediates, such as radicals or organometallic species.

Although specific examples detailing intramolecular cyclization reactions starting directly from a substituted this compound are not prevalent, the principles of radical chemistry suggest a high potential for such transformations. The generation of a tetrahydropyran-4-yl radical from this compound, typically using radical initiators like AIBN with a reducing agent like tributyltin hydride or through photoredox catalysis, would create a reactive intermediate. If a suitable radical acceptor, such as an alkene or alkyne, is tethered elsewhere on a molecule containing this moiety, a rapid and selective intramolecular cyclization can occur. Such reactions are fundamental in the synthesis of complex polycyclic and spirocyclic systems. The formation of five- and six-membered rings through this approach is generally favored.

Furthermore, the iodine atom can be replaced through various functionalization reactions. For instance, metal-catalyzed processes can be employed to form new carbon-carbon or carbon-heteroatom bonds. An iron(III)-catalyzed reaction has been shown to convert aryl ketone precursors into tetrahydronaphthalenes, proceeding through 3,4-dihydro-2H-pyran intermediates that undergo a Friedel-Crafts alkylation. researchgate.netnih.govresearchgate.net While this reaction builds upon a pyran structure, it highlights the utility of iron catalysis in transformations involving pyran motifs.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyl peroxybenzoate |

| Iron(II) triflate |

| Acetonitrile |

| Styrene |

| Benzene |

| Iodoethane |

| Iodocyclocyclohexane |

| Iron(III) acetylacetonate |

| (Triisopropylsilyl)ethynylmagnesium bromide |

| Tetrahydrofuran |

| Toluene |

| Tributyltin hydride |

Applications of 4 Iodotetrahydro 2h Pyran in Complex Molecule Synthesis

Role as a Versatile Synthetic Intermediate for Organic Molecules

In the field of synthetic organic chemistry, 4-iodotetrahydro-2H-pyran serves as a highly adaptable intermediate. chemimpex.com The presence of the iodine atom, a good leaving group, facilitates a variety of nucleophilic substitution reactions. chemimpex.comchemimpex.com This reactivity allows for the introduction of the tetrahydropyran (B127337) moiety into a wide range of organic substrates.

The compound's structure is crucial for its utility in complex syntheses. It participates in diverse chemical transformations, including cyclization and functionalization reactions, positioning it as a valuable tool for synthetic chemists. chemimpex.com For instance, molecular iodine has been shown to be an efficient reagent for the Prins-cyclization of homoallylic alcohols and aldehydes, yielding 4-iodotetrahydropyran derivatives under mild conditions. researchgate.net This methodology enables the diastereoselective synthesis of substituted tetrahydropyrans, which are core structures in many natural products. researchgate.netvhu.edu.vn The ability to efficiently create these complex structures underscores the importance of this compound as a foundational building block in modern organic synthesis. chemimpex.com

Pharmaceutical Development and Drug Discovery

The pyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic pharmaceuticals. researchgate.netresearchgate.netnih.gov this compound provides a key entry point for incorporating this important structural motif into potential drug candidates.

Synthesis of Iodinated Compounds for Enhanced Biological Activity and Pharmacokinetics

This compound plays a significant role in the development of new drugs through its use in synthesizing iodinated compounds. chemimpex.comchemimpex.com The introduction of iodine into a molecule can profoundly affect its biological properties. In radiopharmaceutical development, iodine radioisotopes (such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I) are used for both diagnostic imaging and therapeutic applications. nih.gov Synthetic methods involving iodinated precursors like this compound are essential for creating radio-labeled pharmaceuticals. nih.gov Beyond radio-labeling, the incorporation of a stable iodine atom can enhance a drug's pharmacokinetic profile, improving its absorption, distribution, metabolism, and excretion (ADME) properties. chemimpex.com

Integration into Bioactive Scaffolds and Natural Product Synthesis

The tetrahydropyran ring is a common feature in a vast array of natural products with diverse biological activities, including antibiotics, glycosidase inhibitors, and anticancer agents. nih.govnih.gov The synthesis of these complex molecules often relies on intermediates that can introduce the pyran ring system efficiently and with stereochemical control.

This compound serves as such an intermediate, enabling the integration of the tetrahydropyran unit into larger, more complex bioactive scaffolds. semanticscholar.org The pyrano[3,2-c]pyridone and pyrano[3,2-c]quinolone structural motifs, for example, are found in alkaloids that exhibit potent anticancer activity. nih.gov The synthesis of libraries based on these privileged heterocyclic scaffolds often involves the reaction of pyran-containing precursors. nih.gov The versatility of this compound allows chemists to construct these and other intricate molecular architectures found in nature, paving the way for the discovery of new therapeutic agents. nih.gov

Agrochemical Development

The utility of this compound extends to the field of agricultural chemistry, where it is used in the creation of new crop protection agents. chemimpex.com

Synthesis of Novel Pesticides and Herbicides

The compound is applied in the development of more effective and sustainable pesticides and herbicides. chemimpex.com The pyran ring is a scaffold found in some insecticidal and rodenticidal compounds. nih.gov By using this compound as a starting material or intermediate, chemists can synthesize novel molecular structures and screen them for desired agrochemical activity. This process contributes to the innovation of products that can improve crop yields and support sustainable agriculture. chemimpex.com

Advanced Materials Science

In addition to its roles in life sciences, this compound has applications in materials science. It is used in the formulation of advanced materials, where it contributes to the development of polymers and coatings with enhanced physical properties. chemimpex.com The incorporation of the tetrahydropyran structure can influence characteristics such as durability and resistance to environmental factors, leading to more robust and long-lasting materials. chemimpex.com

Summary of Applications

| Field | Specific Application |

| Organic Synthesis | Versatile intermediate for nucleophilic substitution, cyclization, and functionalization. chemimpex.comchemimpex.com |

| Pharmaceuticals | Synthesis of iodinated compounds for enhanced bioactivity and pharmacokinetics. chemimpex.comchemimpex.comnih.gov |

| Integration into bioactive scaffolds and synthesis of natural product analogues. researchgate.netresearchgate.net | |

| Agrochemicals | Development of novel and more effective pesticides and herbicides. chemimpex.com |

| Materials Science | Formulation of advanced polymers and coatings with enhanced durability. chemimpex.com |

Formulation of Polymers and Coatings with Enhanced Properties

The integration of this compound into polymer chains can be achieved through various polymerization techniques, with Prins cyclization being a notable method. This approach allows for the formation of polymers containing the 4-iodotetrahydropyran unit directly in the polymer backbone. The presence of this bulky, cyclic, and halogenated group can significantly impact the polymer's physical and chemical properties.

Detailed Research Findings:

Research into polymers containing the 4-iodotetrahydropyran moiety has demonstrated the potential for creating materials with enhanced thermal stability. A study detailing the synthesis of such polymers via a TMSI-promoted Prins cyclization of monomers containing an aldehyde and a homoallylic alcohol moiety confirmed the successful incorporation of the 4-iodotetrahydropyran structure. The progress of the polymerization was verified using Nuclear Magnetic Resonance (NMR) and Gel Permeation Chromatography (GPC) analysis rsc.org.

Furthermore, the iodine atom on the tetrahydropyran ring offers a site for post-polymerization modification. For instance, the deiodination of the THP structure in the polymer was successfully carried out through reductive hydrogenation, showcasing the versatility of these polymers for further functionalization rsc.org. This capability allows for the fine-tuning of the polymer's properties for specific applications.

While detailed data on a wide range of enhanced properties such as mechanical strength and chemical resistance for polymers specifically containing this compound is still an emerging area of research, the foundational studies on their synthesis and thermal stability provide a strong basis for their potential use in high-performance coatings and advanced materials. The inherent properties of the tetrahydropyran ring, combined with the reactivity of the iodo-functional group, present a promising platform for the development of next-generation polymers.

Data on Polymer Properties:

The following table summarizes the type of analysis conducted on polymers containing this compound, as reported in the literature.

| Property Assessed | Analytical Method | Observation |

| Polymer Formation | NMR and GPC | Successful synthesis of 4-iodotetrahydropyran-containing polymers confirmed. rsc.org |

| Thermal Stability | Thermogravimetric Analysis (TGA) | The thermal properties of the polymers were evaluated. rsc.org |

| Post-Polymerization Modification | Reductive Hydrogenation | Successful deiodination of the tetrahydropyran moiety was achieved. rsc.org |

Computational Chemistry and Spectroscopic Characterization in Research of 4 Iodotetrahydro 2h Pyran

Density Functional Theory (DFT) Calculations for Reaction Energies and Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the context of pyran chemistry, DFT calculations are employed to model reaction energies, determine transition states, and elucidate complex reaction mechanisms. For instance, studies on pyran derivatives, such as 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, have utilized DFT at the B3LYP/6-311G** level to study tautomerization processes. scifiniti.com Such calculations help in understanding the relative stability of different molecular forms and their population in various solvents. scifiniti.com

Computational analyses of the conformers of the parent ring, tetrahydro-2H-pyran, have been performed using various DFT methods (including SVWN, pBP, BLYP, B3LYP, B3PW91, and B3P86) to calculate the energies of chair, twist, and boat conformations. researchgate.net These studies provide insights into the energy differences between conformers and the energy barriers for interconversion, which are fundamental to understanding the reactivity of substituted tetrahydropyrans like the 4-iodo derivative. researchgate.net DFT calculations also allow for the prediction of reactivity descriptors, such as molecular electrostatic potential and average local ionization energies, which identify the most reactive sites within a molecule. semanticscholar.org While specific DFT studies on the reaction mechanisms of 4-iodotetrahydro-2H-pyran are not widely detailed, the principles are applied broadly in pyran research to predict outcomes and guide synthetic efforts. semanticscholar.org

Spectroscopic Analysis for Structural Elucidation of Derivatives

Spectroscopic techniques are crucial for the unambiguous identification and structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. nih.gov For derivatives of tetrahydro-2H-pyran, ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. chemicalbook.comgrowingscience.comceon.rs

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals reveal the connectivity of protons and their spatial relationships. For example, in various N-(Tetrahydro-2H-pyran-2-yl) derivatives, the proton on the anomeric carbon (CH-THP) typically appears as a multiplet or triplet at a distinct chemical shift, providing key structural information. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing the number of unique carbon environments and their chemical shifts, which are indicative of their functional group and hybridization state. The structures of newly synthesized 4H-pyran derivatives are routinely confirmed using both ¹H and ¹³C NMR spectroscopy. growingscience.com

Table 1: Example ¹H and ¹³C NMR Data for Tetrahydro-2H-pyran Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| N-(Tetrahydro-2H-pyran-2-yl)benzamide rsc.org | ¹H NMR | 7.76–7.81 (m, 2H), 7.41–7.53 (m, 3H), 6.60 (br, 1H), 5.30 (t, 1H), 4.01 (d, 1H), 3.63–3.69 (m, 1H), 1.41−1.95 (m, 6H) |

| ¹³C NMR | 166.8, 131.8, 129.2, 127.2, 127, 78.4, 66.2, 29.9, 22.0 | |

| 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole rsc.org | ¹H NMR | 7.59 (s, 1H), 7.46 (s, 1H), 5.29–5.33(m, 1H), 4.01−4.04 (m, 1H), 3.64−3.71 (m, 1H), 2.00−2.09 (m, 3H), 1.58−1.69 (m, 3H) |

| ¹³C NMR | 137.9, 125.8, 110.7, 88.0, 67.7, 30.3, 24.7, 22.2 | |

| 2-(Phenylthio)tetrahydro-2H-pyran rsc.org | ¹H NMR | 7.48 (d, 2H), 7.20−7.30 (m, 3H), 5.21 (t, 1H), 4.16−4.20 (m, 1H), 3.57−3.60 (m, 1H), 2.00−2.05 (m, 1H), 1.81−1.86 (m, 2H), 1.62 (m, 3H) |

Data is illustrative for derivatives and not for this compound itself. NMR spectra were recorded in CDCl₃.

Mass Spectrometry (e.g., HRMS, GCMS, ESI)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, its use as an ion source in mass spectrometry has been noted. cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from samples for MS analysis. growingscience.comceon.rs For instance, HRMS (ESI-TOF) was used to confirm the molecular formula of 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole by matching the calculated m/z for the sodiated molecule [M+Na]⁺ with the found value. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful combination used to separate and identify components of a mixture, as demonstrated in the analysis of pyran derivatives like (4R,6R)-6-methyltetrahydro-2H-pyran-2,4-diol. researchgate.net

Table 2: Example Mass Spectrometry Data for Pyran Derivatives

| Compound | Technique | Ion | Calculated m/z | Found m/z |

|---|---|---|---|---|

| 4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole rsc.org | HRMS (ESI-TOF) | [M + Na]⁺ | 209.0452 | 209.0454 |

| 2-amino-3-cyano-5-ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-4H-pyran growingscience.com | MS (ESI) | M⁺ | --- | 318.45 |

| (4R,6R)-6-methyltetrahydro-2H-pyran-2,4-diol researchgate.net | HRMS (ESI) | [M + H - H₂O]⁺ | 115.0759 | 115.0755 |

| (4R,6S)-6-(chloromethyl)tetrahydro-2H-pyran-2,4-diol researchgate.net | HRMS (ESI) | [M + H - H₂O]⁺ | 149.0369 | 149.0366 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The absorption of specific frequencies of IR radiation corresponds to the vibrational frequencies of bonds within the molecule. In the characterization of pyran derivatives, FT-IR spectroscopy is a standard method to confirm the presence of key functional groups. growingscience.comekb.eg For example, in the synthesis of 4H-pyran derivatives, IR spectroscopy is used to identify characteristic peaks such as N-H stretches (for amino groups), C≡N stretches (for cyano groups), and C=O stretches (for ester groups), confirming the successful formation of the target molecule. growingscience.com

Cyclic Voltammetry (CV) for Electrochemical Process Evaluation

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a substance in solution. nih.gov It involves sweeping the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of a species and the reversibility of its redox processes. researchgate.net

While specific CV studies on this compound are not prominent in the literature, the technique is widely applied to understand the electrochemical behavior of halogenated organic compounds. researchgate.net For a molecule like this compound, CV could be used to investigate the electrochemical reduction of the carbon-iodine bond. The position and shape of the peaks in the voltammogram would provide insight into the potential at which this reduction occurs and whether the process is reversible or irreversible. Studies on related compounds, such as 9-chloroanthracene, have used CV to investigate reductive dehalogenation mechanisms in organic solvents. researchgate.net Similarly, CV applied to this compound could elucidate its electron transfer properties and the stability of any resulting radical intermediates.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of 4-iodotetrahydro-2H-pyran often involves reagents and conditions that are not aligned with the principles of green chemistry. A significant future direction lies in the development of more environmentally benign synthetic protocols. Research in the broader field of tetrahydropyran (B127337) synthesis has highlighted several promising strategies that could be adapted for the iodo-derivative.

One key area of development is the use of alternative, greener solvents to replace conventional volatile organic compounds. Water, being non-toxic and abundant, is an ideal medium for organic reactions. chemistryjournals.netnih.gov The development of water-based synthetic routes for this compound could significantly reduce the environmental impact of its production. Another approach involves the use of biocatalysts or organocatalysts, such as naturally occurring sodium alginate, which can facilitate reactions in aqueous media under mild conditions. nih.gov

Furthermore, the implementation of reusable and solid-supported catalysts presents a significant opportunity for greener synthesis. For instance, catalysts like KOH-loaded calcium oxide have been shown to be effective in the synthesis of other pyran derivatives and can be easily recovered and reused, minimizing waste. growingscience.com The development of stannane-free hydrodehalogenation methods for 4-halotetrahydropyrans also points towards a move away from toxic heavy metal reagents. acs.orgnih.gov

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis |

| Aqueous Media Synthesis | Reduces reliance on volatile organic solvents, non-toxic, abundant. chemistryjournals.netnih.gov |

| Biocatalysis/Organocatalysis | Mild reaction conditions, high selectivity, biodegradable catalysts. nih.gov |

| Reusable Solid Catalysts | Minimizes catalyst waste, simplifies product purification. growingscience.com |

| Stannane-Free Halogenation | Avoids the use of toxic heavy metal reagents. acs.orgnih.gov |

Future research will likely focus on integrating these strategies to create a truly sustainable synthesis of this compound, from the use of renewable starting materials to the implementation of energy-efficient reaction conditions, such as microwave-assisted synthesis. chemistryjournals.net

Exploration of Novel Reactivity and Catalytic Systems

The iodine atom in this compound is a key functional group that imparts specific reactivity, making it a versatile building block. Future research will undoubtedly focus on exploring and exploiting this reactivity through novel catalytic systems. The ability of the iodo-substituent to participate in a wide range of coupling reactions is a particularly promising avenue.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for carbon-carbon bond formation. The application of these methods to this compound would allow for the direct introduction of a wide variety of substituents at the 4-position of the tetrahydropyran ring, leading to a diverse library of new compounds. nih.gov Furthermore, rhodium-catalyzed conjugate addition reactions to dihydropyranones offer a pathway to selectively synthesize trans-substituted tetrahydropyran derivatives, a strategy that could be adapted for functionalizing the this compound scaffold. researchgate.net

Another emerging area is the direct C-H functionalization of the tetrahydropyran ring. nih.gov While challenging, the development of catalytic systems that can selectively activate and functionalize the C-H bonds of this compound would provide a highly efficient and atom-economical way to synthesize complex, multi-substituted tetrahydropyran derivatives. nih.gov

| Catalytic System | Potential Application for this compound |

| Palladium-Catalysis | Cross-coupling reactions (e.g., Suzuki, Sonogashira) for C-C bond formation at the 4-position. nih.gov |

| Rhodium-Catalysis | Conjugate addition reactions for stereoselective functionalization. researchgate.net |

| C-H Activation Catalysis | Direct and atom-economical functionalization of the tetrahydropyran ring. nih.gov |

The exploration of these and other novel catalytic systems will continue to unlock the synthetic potential of this compound, enabling the construction of increasingly complex and valuable molecules.

Expansion of Applications in Diverse Chemical Fields

The tetrahydropyran motif is a common feature in a vast array of biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net This makes this compound a valuable scaffold for the development of new therapeutic agents. Its utility as an intermediate in the synthesis of pharmaceuticals, including antihistamines and antibiotics, is already recognized. cymitquimica.com

In medicinal chemistry, future research will likely focus on using this compound to create libraries of novel compounds for drug discovery programs. For instance, substituted aminotetrahydropyrans have been identified as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, and this compound could serve as a key starting material for the synthesis of new analogues. nih.gov The iodine atom also provides a handle for the introduction of radioisotopes, suggesting potential applications in the development of radiolabeled probes for medical imaging.

Beyond pharmaceuticals, the applications of this compound are expected to expand into other chemical fields. In agrochemical research, the tetrahydropyran scaffold is found in some insecticides and herbicides. The functionalization of this compound could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles. chemimpex.com

In the realm of materials science, there is growing interest in biomass-derived solvents and polymers. Tetrahydropyran itself has been identified as a promising green solvent with the potential to dissolve common plastics, which could have significant implications for recycling. rsc.org While this compound is a functionalized derivative, its synthesis from biomass-derived precursors could be explored, and its properties as a monomer or additive in the creation of novel polymers with specific functionalities could be investigated.

The continued exploration of this compound, driven by advances in sustainable synthesis, novel catalysis, and a deeper understanding of its potential applications, will undoubtedly solidify its importance as a versatile and valuable chemical compound.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。